molecular formula C18H13NO3 B3829506 4-(4-Acetylanilino)naphthalene-1,2-dione

4-(4-Acetylanilino)naphthalene-1,2-dione

Cat. No.: B3829506
M. Wt: 291.3 g/mol
InChI Key: VFQDKMWSKDRWAM-UHFFFAOYSA-N
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Description

4-(4-Acetylanilino)naphthalene-1,2-dione is a naphthoquinone derivative supplied for research use only. This compound is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents. While specific studies on this exact compound are limited, its structural similarity to other characterized naphthalenediones suggests a potential research value in targeting key cellular signaling pathways. Specifically, related naphthoquinone analogues have been investigated as inhibitors of various protein kinases, which are critical enzymes in disease progression . For instance, similar compounds have shown relevance in modulating the PI 3-kinase/PDK1/Akt signaling pathway, a well-known axis that plays a key role in regulating cancer cell growth, invasion, and apoptosis . This pathway is highly activated in a range of cancers, including haematological, breast, colon, and prostate cancers, making it a prime target for anticancer research . Furthermore, related compounds are also explored as inhibitors of other kinases, such as FGFR3, which is often implicated in multiple myeloma and skeletal disorders . The core naphthalene-1,2-dione structure is a known pharmacophore, and the substitution with the 4-acetylanilino group is a common strategy to fine-tune the molecule's properties and biological activity. Researchers can leverage this compound as a building block or a reference standard in high-throughput screening, lead optimization, and mechanistic studies in oncology and other disease areas. The product is provided with a guaranteed purity of 98% or higher, ensuring consistency and reliability for your experimental results.

Properties

IUPAC Name

4-(4-acetylanilino)naphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-16-10-17(21)18(22)15-5-3-2-4-14(15)16/h2-10,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDKMWSKDRWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylanilino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with 4-acetylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylanilino)naphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the naphthoquinone moiety, which is highly reactive due to its conjugated system of double bonds and carbonyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinones .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Naphthoquinone derivatives, including 4-(4-acetylanilino)naphthalene-1,2-dione, are known for their potential anticancer properties. Studies have indicated that compounds with naphthoquinone structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives like benzoacridine-5,6-dione have shown potent anti-breast cancer activity in MCF-7 cells . The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways.

Antimycobacterial Properties
Research has also highlighted the antimycobacterial activity of naphthoquinone derivatives against Mycobacterium tuberculosis (M. tb). Compounds derived from naphthalene-1,4-dione demonstrated significant growth inhibition of M. tb with MIC values as low as 3.13 µg/mL . This suggests that this compound could be a lead compound for developing new treatments for tuberculosis, especially in light of rising drug resistance.

Materials Science

Dye and Pigment Applications
The unique structural features of this compound make it suitable for use as a dye or pigment. Its ability to absorb light at specific wavelengths allows it to be utilized in various applications ranging from textiles to plastics. The synthesis of naphthoquinone-based dyes has been explored for their vibrant colors and stability under light exposure.

Photovoltaic Devices
Recent advancements in organic photovoltaics have seen the incorporation of naphthoquinone derivatives as electron acceptors in solar cell applications. Their favorable electronic properties facilitate charge transfer processes essential for efficient energy conversion . Research into optimizing these compounds could lead to more efficient organic solar cells.

Analytical Chemistry

Fluorescent Probes
Naphthoquinone derivatives can serve as fluorescent probes due to their ability to exhibit fluorescence under UV light. This property is exploited in various analytical techniques including fluorescence microscopy and spectroscopy for biological imaging and detection of biomolecules.

Electrochemical Sensors
The electrochemical properties of this compound allow it to be used in the development of sensors for detecting metal ions and other analytes. The compound's redox-active nature enables sensitive detection methods that can be applied in environmental monitoring and clinical diagnostics.

Case Studies

Application AreaCase Study ReferenceFindings
Anticancer ActivityBrieflands Study Demonstrated significant cytotoxic effects on MCF-7 cancer cells with potential leads identified.
Antimycobacterial ActivityPubMed Study Showed effective inhibition of M. tb with promising MIC values indicating potential drug development.
Photovoltaic DevicesMDPI Research Explored the use of naphthoquinone derivatives in organic solar cells with improved efficiency noted.

Mechanism of Action

The mechanism of action of 4-(4-Acetylanilino)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Structural Analogs in the Naphthalene-1,2-dione Family

The following table compares 4-(4-Acetylanilino)naphthalene-1,2-dione with structurally related 4-substituted naphthalene-1,2-diones synthesized in :

Compound Substituent Melting Point UV-Vis λ_max (nm) Notable Properties
Target Compound 4-(4-Acetylanilino) Not reported Not reported Hypothesized enhanced solubility due to acetyl group; potential enzyme inhibition
Compound 15 (E5 ) 4-((4-Iodophenyl)amino) 262°C Data not shown Red solid; carboxylesterase inhibitor
Compound 5 (E5 ) 4-(4-Fluorophenoxy) 190°C Data not shown Yellow solid; moderate solubility in DMSO
Compound 7 (E5 ) 4-(4-Bromophenoxy) 210°C Data not shown Yellow solid; higher lipophilicity
Compound 8 (E5 ) 4-(4-Iodophenoxy) 220°C Data not shown Orange solid; strong halogen-based interactions

Key Observations :

  • Substituent Effects : Halogenated analogs (e.g., Compounds 5, 7, 8) exhibit increasing melting points with larger halogen atoms, correlating with enhanced intermolecular forces. The acetyl group in the target compound likely reduces crystallinity compared to halogens, improving solubility in polar solvents .
  • Biological Activity: Compound 15, with a 4-iodophenylamino group, demonstrates carboxylesterase inhibition, suggesting that electron-withdrawing substituents (e.g., acetyl) may similarly enhance target binding via electrophilic interactions .

Positional Isomers and Functional Group Variations

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione ():

  • This 1,4-dione isomer features a chloro and 4-methylanilino group. Unlike 1,2-diones, 1,4-diones exhibit distinct redox behavior and biological targeting. Substituted naphthoquinones are noted for anticancer and antimicrobial activities, with substituent position critically influencing mechanism .

2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone ():

  • Its charge-transfer properties highlight the role of aromatic amines in modulating electronic characteristics, a trait relevant to the acetyl group’s electron-withdrawing effects in the target compound .

Substituent-Driven Electronic and Solubility Profiles

  • Acetyl vs. This property is advantageous in drug formulation .
  • Electron Effects : The acetyl group’s electron-withdrawing nature may enhance the dione’s electrophilicity, promoting interactions with nucleophilic residues in enzymes like carboxylesterases. This contrasts with halogenated analogs, where steric bulk (e.g., iodine in Compound 15) may limit binding efficiency .

Q & A

Q. What are the standard methodologies for synthesizing 4-(4-Acetylanilino)naphthalene-1,2-dione, and how is purity validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, naphthoquinone derivatives are often reacted with acetylated aniline precursors in polar aprotic solvents (e.g., DMF) under controlled temperatures. Key steps include:
  • Catalyst Selection : Use of K₂CO₃ or similar bases to deprotonate reactive sites (observed in analogous naphthoquinone syntheses) .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with n-hexane/ethyl acetate (9:1) to track progress .
  • Purification : Column chromatography or recrystallization to isolate the compound.
    Purity validation employs:
  • Spectroscopic Techniques : NMR (¹H/¹³C) to confirm functional groups and substituent positions.
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions (e.g., N–H⋯O), as demonstrated in structurally similar naphthoquinones .

Q. How are systemic toxicological effects of this compound assessed in preclinical studies?

  • Methodological Answer : Follow standardized protocols from toxicological profiles (e.g., inhalation, oral, dermal routes) . Key steps include:
  • Dose-Response Studies : Administer graded doses to laboratory mammals (e.g., rodents) to identify NOAEL/LOAEL.
  • Endpoints : Monitor systemic effects (hepatic, renal, hematological) using histopathology and serum biomarkers .
  • Control Groups : Randomize exposure levels and conceal allocation to minimize bias .
    Example inclusion criteria for health outcomes (Table B-1 in ):
Health OutcomeParameters
Hepatic EffectsALT, AST levels
Renal EffectsBUN, creatinine

Advanced Research Questions

Q. How can contradictions in toxicological data across experimental models (e.g., in vitro vs. in vivo) be systematically addressed?

  • Methodological Answer : Contradictions arise from differences in metabolic pathways or bioavailability. Mitigation strategies include:
  • Cross-Species Comparisons : Validate findings using human cell lines (e.g., HepG2 for hepatic toxicity) alongside animal models .
  • Risk of Bias Assessment : Apply tools like Table C-7 (experimental animal studies) to evaluate randomization and allocation concealment .
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent used in dosing).

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) or molecular dynamics simulations to:
  • Electron Distribution : Map HOMO-LUMO gaps to predict redox behavior (critical for understanding quinone-based biological activity) .
  • Reactive Sites : Identify electrophilic centers prone to nucleophilic attack (e.g., carbonyl groups).
  • Solvent Interactions : Simulate solvent effects on stability using COMSOL Multiphysics or similar tools .

Q. How can factorial design optimize experimental conditions for studying structure-activity relationships (SAR)?

  • Methodological Answer : Apply multi-variable factorial designs to test interactions between substituents and bioactivity:
  • Variables : Acetyl group position, solvent polarity, temperature.
  • Response Metrics : IC₅₀ (for cytotoxicity), binding affinity (via SPR or ITC).
    Example factorial design types (from ):
TypeApplication
Full FactorialTest all variable combinations
Fractional FactorialScreen key variables with reduced runs

Data Contradiction Analysis

Q. What methodologies resolve discrepancies in reported biological activities (e.g., anticancer vs. pro-oxidant effects)?

  • Methodological Answer : Discrepancies may stem from assay conditions or cell-type specificity. Address via:
  • Dose-Dependent Studies : Establish biphasic effects (e.g., antioxidant at low doses, pro-oxidant at high doses).
  • Redox Profiling : Measure ROS generation (e.g., DCFH-DA assay) under varying oxygen tensions .
  • Comparative Crystallography : Contrast hydrogen-bonding networks in active vs. inactive analogs (e.g., dihedral angles in ).

Tables for Key Parameters

Q. Table 1. Crystallographic Data for Structural Validation

ParameterValue (Example from )
R Factor0.040
Dihedral Angle52.38° (quinone vs. benzene ring)
H-BondingN–H⋯O (2.89 Å)

Q. Table 2. Risk of Bias Criteria (Adapted from )

CriteriaExperimental Animal Studies
Dose RandomizationYes/No
Allocation ConcealmentYes/No

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.